molecular formula C11H12Cl2O2 B14715854 Butyl 3,4-dichlorobenzoate CAS No. 13050-59-4

Butyl 3,4-dichlorobenzoate

Cat. No.: B14715854
CAS No.: 13050-59-4
M. Wt: 247.11 g/mol
InChI Key: UCRKKARYPUKFGN-UHFFFAOYSA-N
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Description

Butyl 3,4-dichlorobenzoate is an ester derivative of 3,4-dichlorobenzoic acid (3,4-DCB), where the carboxylic acid group is substituted with a butyl ester moiety. The compound’s structure features chlorine atoms at the 3- and 4-positions on the benzene ring, which influence its physicochemical properties and environmental behavior.

Properties

CAS No.

13050-59-4

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

butyl 3,4-dichlorobenzoate

InChI

InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

UCRKKARYPUKFGN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3,4-dichlorobenzoic acid+butanolH2SO4butyl 3,4-dichlorobenzoate+H2O\text{3,4-dichlorobenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3,4-dichlorobenzoic acid+butanolH2​SO4​​butyl 3,4-dichlorobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Basic Characteristics

Butyl 3,4-dichlorobenzoate (C₁₁H₁₂Cl₂O₂) is an ester derivative of 3,4-dichlorobenzoic acid, where the carboxylic acid group is esterified with a butyl alcohol. It has a molecular weight of 247.11 g/mol . The compound features a benzene ring substituted with two chlorine atoms at positions 3 and 4, along with a butyl ester group (–O–C₄H₉) .

Key Synonyms :

  • 13050-59-4

  • NSC-8226

Infrared (IR) Data

The IR spectrum of related benzoate esters (e.g., benzyl 3,4-dichlorobenzoate) shows characteristic peaks:

  • C=O stretch : ~1720 cm⁻¹ (indicative of the ester carbonyl group) .

  • C–O ester stretch : ~1269 cm⁻¹ .

  • Aromatic C–H and C–Cl stretches : 1450–1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

For similar esters, ¹H NMR reveals:

  • Aromatic protons : Split into multiplets due to chlorine substitution (δ 7.4–7.8 ppm) .

  • Ester methylene (–O–CH₂–) : δ ~4.0–4.5 ppm .

  • Butyl group : δ ~0.9–1.6 ppm (terminal methyl and methylene groups) .

Environmental Degradation Pathways

This compound undergoes reductive dehalogenation under anaerobic conditions, a process mediated by microbial communities .

Key Degradation Products

Reaction ConditionsMajor IntermediatesSource
Anaerobic sediment (pond)3-chlorobenzoate (90% yield)
Methanogenic aquifer samples3- and 4-chlorobenzoate
Enrichment culturesBenzoate (final product)

The reaction proceeds via:

  • Reductive cleavage of C–Cl bonds at positions 3 and 4.

  • Competitive inhibition between substrates (e.g., 3-chlorobenzoate vs. 3,4-dichlorobenzoate) .

  • Enzymatic catalysis involving membrane-bound proteins in anaerobic bacteria .

Hydrolysis

While not explicitly detailed in the provided sources, esters like this compound generally undergo base-catalyzed hydrolysis to form the parent acid (3,4-dichlorobenzoic acid) and butanol. This reaction is pH-dependent and accelerated under alkaline conditions.

Stability

The butyl ester group enhances lipophilicity, potentially affecting bioavailability and environmental persistence .

Spectroscopic Data

Analytical TechniqueKey FeaturesReference
IRC=O stretch (~1720 cm⁻¹), C–O (~1269 cm⁻¹)
¹H NMRAromatic protons (δ 7.4–7.8 ppm)

Environmental Degradation

SubstrateMetabolitesOptimal Conditions
3,4-Dichlorobenzoate3-chlorobenzoate, 4-chlorobenzoateAnaerobic, microbial

Research Findings

  • Biodegradation kinetics show faster dehalogenation of 3,4-dichlorobenzoate compared to mono-substituted analogs .

  • Competitive inhibition studies indicate preferential metabolism of 3-iodobenzoate over 3,4-dichlorobenzoate .

  • Membrane-bound enzymes are critical for catalysis, as activity is retained in particulate fractions .

Scientific Research Applications

Butyl 3,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of butyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can also undergo hydrolysis to release 3,4-dichlorobenzoic acid, which may contribute to its overall activity.

Comparison with Similar Compounds

Structural Analogues: Chlorinated Benzoates

Chlorinated benzoates vary in chlorine substitution patterns, which critically affect degradation pathways and environmental persistence. Key comparisons include:

Compound Substituents Molecular Formula (Acid Form) Degradation Pathway Microbial Utilization Persistence in Environment
3,4-Dichlorobenzoic acid Cl at 3,4 positions C₇H₄Cl₂O₂ Poorly understood; likely involves dioxygenases and dehalogenases Requires mixed microbial consortia High (slow degradation)
2,4-Dichlorobenzoic acid Cl at 2,4 positions C₇H₄Cl₂O₂ Hydrolytic dehalogenation (4-Cl) followed by reductive removal (2-Cl) Pure bacterial strains possible Moderate
3-Chlorobenzoic acid Cl at 3 position C₇H₅ClO₂ clc gene-encoded intradiol ring fission via 3-chlorocatechol Pure Pseudomonas putida strains Low (rapid degradation)
4-Chlorobenzoic acid Cl at 4 position C₇H₅ClO₂ cba-encoded dioxygenase pathway to protocatechuate Pure strains available Low
3,5-Dichlorobenzoic acid Cl at 3,5 positions C₇H₄Cl₂O₂ Limited data; likely recalcitrant due to steric hindrance Requires mixed cultures High

Key Findings :

  • Substituent Position : Ortho-chlorine (2-position) in 2,4-DCB allows hydrolytic dehalogenation, whereas 3,4-DCB’s meta- and para-Cl substituents complicate enzymatic cleavage .
  • Microbial Degradation: Pure bacterial strains degrade mono-chlorinated benzoates (e.g., 3-CB, 4-CB) efficiently, but 3,4-DCB requires mixed consortia, suggesting metabolic interdependence .
  • Environmental Persistence : 3,4-DCB exhibits higher persistence due to incomplete degradation pathways and inhibitory substrate interactions during cometabolism .
Ester Derivatives of Chlorobenzoates

Butyl 3,4-dichlorobenzoate’s ester group introduces distinct properties compared to its acid form and other esters:

Property This compound (Inferred) Methyl 3,4-Dichlorobenzoate (Example) 3,4-Dichlorobenzoic Acid
Molecular Weight ~247 g/mol* ~219 g/mol 191.0 g/mol
Solubility Lower (hydrophobic ester group) Moderate (shorter alkyl chain) Higher (polar carboxylic acid)
Degradation Pathway Hydrolysis → 3,4-DCB → Microbial steps Hydrolysis → 3,4-DCB → Microbial steps Direct microbial degradation
Environmental Half-life Extended (dependent on hydrolysis) Shorter than butyl ester Moderate

Notes:

  • Structural Complexity: The compound in ([4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate, MW 432.2 g/mol) demonstrates how bulky substituents further reduce biodegradability .

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